Cas no 147253-53-0 (Octahydro-isoindol-4-one hydrochloride)
Octahydro-isoindol-4-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Octahydro-isoindol-4-one hydrochloride
- octahydro-4H-isoindol-4-one hydrochloride
- MFCD18432658
- octahydro-1H-isoindol-4-one hydrochloride
- 879687-91-9
- 1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride
- octahydroisoindol-4-one hydrochloride
- 4H-Isoindol-4-one, octahydro-, hydrochloride (1:1)
- CS-0046409
- SB33727
- 147253-53-0
-
- Inchi: 1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H
- InChI Key: FQSRZRILAZRGHC-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCCC2CNCC21
Computed Properties
- Exact Mass: 175.0763918Da
- Monoisotopic Mass: 175.0763918Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
Octahydro-isoindol-4-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O236933-10mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | O236933-50mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | O236933-100mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 100mg |
$ 230.00 | 2022-06-02 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0368S-1g |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0368S-5g |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 5g |
14331.92CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0368S-500mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 500mg |
2535.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0368S-250mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 250mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0368S-100mg |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 100mg |
1263.58CNY | 2021-05-08 | |
| Chemenu | CM534848-1g |
Octahydro-4H-isoindol-4-one hydrochloride |
147253-53-0 | 95%+ | 1g |
$779 | 2023-01-02 | |
| Ambeed | A907550-1g |
Octahydro-isoindol-4-one hydrochloride |
147253-53-0 | 96% | 1g |
$448.0 | 2024-04-23 |
Octahydro-isoindol-4-one hydrochloride Suppliers
Octahydro-isoindol-4-one hydrochloride Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Octahydro-isoindol-4-one hydrochloride
Introduction to Octahydro-isoindol-4-one Hydrochloride (CAS No. 147253-53-0)
Octahydro-isoindol-4-one hydrochloride, with the chemical formula C9H14NClO, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS No. 147253-53-0, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of Octahydro-isoindol-4-one hydrochloride consists of a saturated eight-membered ring fused to an isoindole core, which is further modified by a hydroxyl group at the 4-position. This configuration imparts distinct electronic and steric properties that make it a versatile scaffold for drug design. The presence of the hydrochloride moiety not only improves the compound's pharmacokinetic profile but also facilitates its use in various synthetic protocols.
In recent years, there has been growing interest in isoindole derivatives due to their potential biological activities. Studies have demonstrated that compounds featuring this motif exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The< strong> Octahydro-isoindol-4-one hydrochloride derivative has been explored as a lead compound in several drug discovery campaigns, particularly for its ability to interact with biological targets such as enzymes and receptors.
One of the most compelling aspects of Octahydro-isoindol-4-one hydrochloride is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications at the 3-position of the isoindole ring have been shown to modulate receptor interactions, leading to the discovery of potent ligands for therapeutic applications.
The pharmaceutical industry has been particularly keen on exploring derivatives of Octahydro-isoindol-4-one hydrochloride due to their potential as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these conditions.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like Octahydro-isoindol-4-one hydrochloride. Molecular modeling techniques allow scientists to predict the binding modes and interactions of these molecules with biological targets, thereby guiding the design of more effective drug candidates. These computational approaches have been instrumental in identifying promising derivatives with improved pharmacological profiles.
The synthesis of Octahydro-isoindol-4-one hydrochloride involves multi-step organic transformations, often starting from readily available precursors. The key steps typically include cyclization reactions to form the isoindole core, followed by functional group modifications to introduce the desired substituents. The final step often involves salt formation with hydrochloric acid to enhance solubility and stability.
In conclusion, Octahydro-isoindol-4-one hydrochloride (CAS No. 147253-53-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable scaffold for drug discovery. With ongoing research and development efforts, this compound is poised to contribute to the development of novel therapeutic agents that address unmet medical needs.
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